A Technical Guide to the Physical Properties of Gadolinium(III) Acetate Hydrate
A Technical Guide to the Physical Properties of Gadolinium(III) Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of gadolinium(III) acetate hydrate. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and materials science who utilize gadolinium compounds. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key processes and pathways to facilitate a deeper understanding of this compound.
Core Physical and Chemical Properties
Gadolinium(III) acetate hydrate is a salt of the rare earth element gadolinium and acetic acid. It typically appears as a white to off-white crystalline solid.[1] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is a crucial precursor in the synthesis of various advanced materials and is noted for its paramagnetic properties, which are leveraged in applications such as magnetic resonance imaging (MRI).[1][3]
There is some variability in the reported degree of hydration for this compound. While often represented with a general formula Gd(CH₃CO₂)₃·xH₂O, the tetrahydrate, Gd(CH₃CO₂)₃·4H₂O, is a commonly cited form.[3][4] This variation in water content can affect properties such as molecular weight and should be considered when precise stoichiometric calculations are required.
Quantitative Data Summary
The physical properties of gadolinium(III) acetate hydrate are summarized in the table below. Note that values can vary depending on the degree of hydration.
| Property | Value | References |
| Chemical Formula | Gd(CH₃CO₂)₃·xH₂O | [3][5] |
| Gd(CH₃CO₂)₃·4H₂O (tetrahydrate) | [4] | |
| C₆H₁₄GdO₇ (illustrative hydrate) | [6] | |
| Molecular Weight | 334.38 g/mol (anhydrous basis) | [3][5] |
| 406.44 g/mol (tetrahydrate) | [4] | |
| 355.42 g/mol (for C₆H₁₄GdO₇) | [6] | |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Solubility | Soluble in water | [1][7] |
| Density | 1.611 g/cm³ (tetrahydrate) | [4] |
| Melting/Decomposition Point | Decomposes upon heating. The tetrahydrate decomposes at 150 °C, while the anhydrous form decomposes at 450 °C. | [4] |
| Magnetic Properties | Paramagnetic | [4] |
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of the physical properties of gadolinium(III) acetate hydrate. Below are detailed protocols for its synthesis and the characterization of key physical attributes.
Synthesis of Gadolinium(III) Acetate Tetrahydrate
This protocol describes a common laboratory-scale synthesis from gadolinium(III) oxide and acetic acid.[4][8]
Materials:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Reaction flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Vacuum drying oven
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, combine a stoichiometric amount of gadolinium(III) oxide with an excess of glacial acetic acid and a small amount of deionized water. For example, 0.001 mol of Gd₂O₃ can be reacted with 40 mL of glacial acetic acid.[8]
-
Reflux: Heat the mixture to a reflux temperature of 60-120°C with continuous stirring.[8] Maintain reflux until the gadolinium oxide has completely dissolved and the solution becomes clear.
-
Crystallization: Stop heating and allow the solution to cool to room temperature. The product can be crystallized by slow evaporation of the solvent.
-
Isolation: For a more rapid isolation, the solvent can be removed using a rotary evaporator until a solid product is obtained.[8]
-
Drying: The resulting solid is then thoroughly dried in a vacuum oven to remove any residual acetic acid and water to yield the final white powder of gadolinium(III) acetate hydrate.[8]
Determination of Thermal Decomposition Point via Thermogravimetric Analysis (TGA)
TGA is a standard technique to determine the thermal stability and decomposition profile of hydrated salts.
Equipment:
-
Thermogravimetric Analyzer
-
Sample pans (e.g., alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of gadolinium(III) acetate hydrate into a TGA sample pan.[9]
-
Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40 mL/min) to prevent oxidative decomposition.[9]
-
Thermal Program: Heat the sample at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 800°C).[9]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of a significant mass loss event corresponds to the decomposition point. For hydrated salts, initial mass loss steps will correspond to the loss of water molecules, followed by the decomposition of the anhydrous acetate at higher temperatures.
Determination of Solubility (Gravimetric Method)
This protocol provides a reliable method for determining the solubility of gadolinium(III) acetate hydrate in water.
Materials and Equipment:
-
Gadolinium(III) acetate hydrate
-
Deionized water
-
Thermostatic shaker or magnetic stirrer
-
Analytical balance
-
Drying oven
-
Filtration apparatus with a known pore size
-
Volumetric flask and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of gadolinium(III) acetate hydrate to a known volume of deionized water in a flask.
-
Equilibration: Seal the flask and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Filtration: Carefully filter a known volume of the saturated solution to remove any undissolved solid.
-
Evaporation and Weighing: Transfer the filtered solution to a pre-weighed evaporating dish and heat it in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 100-110°C).
-
Constant Mass: Continue drying until a constant mass of the dried gadolinium(III) acetate is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of gadolinium(III) acetate hydrate.
Caption: A flowchart illustrating the synthesis and physical characterization of gadolinium(III) acetate hydrate.
Cellular Toxicity Pathways of Gadolinium Ions (Gd³⁺)
While gadolinium(III) acetate itself is not directly involved in signaling pathways, the potential release of free gadolinium ions (Gd³⁺) from gadolinium-based compounds is a concern in biological systems. Free Gd³⁺ can interfere with cellular processes, notably by competing with calcium ions (Ca²⁺) due to their similar ionic radii.[10] This can lead to cellular toxicity through various mechanisms.[11]
Caption: A diagram showing potential cellular toxicity pathways initiated by free gadolinium ions (Gd³⁺).
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 100587-93-7: gadolinium(iii) acetate hydrate [cymitquimica.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Gadolinium acetate - Crystal growing [en.crystalls.info]
- 5. scbt.com [scbt.com]
- 6. Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. mriquestions.com [mriquestions.com]
- 11. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
